Bis(oxalato)chromate(III)

Catalog No.
S618351
CAS No.
18954-99-9
M.F
C4H4CrO10-
M. Wt
264.06 g/mol
Availability
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Bis(oxalato)chromate(III)

CAS Number

18954-99-9

Product Name

Bis(oxalato)chromate(III)

IUPAC Name

chromium(3+);oxalate;dihydrate

Molecular Formula

C4H4CrO10-

Molecular Weight

264.06 g/mol

InChI

InChI=1S/2C2H2O4.Cr.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+3;;/p-4

InChI Key

QEFLQERGWRXFOW-UHFFFAOYSA-J

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3]

Synonyms

bis(oxalato)chromate(III), diaquobis(oxalato)chromate(III)

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[Cr+3]

The exact mass of the compound Bis(oxalato)chromate(III) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(oxalato)chromate(III), typically supplied as its potassium salt (K[Cr(C2O4)2(H2O)2]), is a coordination complex featuring a central chromium(III) ion chelated by two bidentate oxalate ligands. This specific structure makes it a valuable single-source precursor for the synthesis of chromium-based materials, such as chromium(III) oxide (Cr2O3), and a structurally defined building block for coordination polymers. Its primary procurement value lies in the controlled decomposition behavior imparted by the oxalate ligands, which differs significantly from simple chromium salts like chlorides or nitrates.

Research Fit

Metalloligand tecton for heterometallic crystal engineering
Isomer-dependent catalytic activity for polymerisation studies
Spectroscopic reference with distinct UV-Vis profile

Substituting Bis(oxalato)chromate(III) with seemingly simpler alternatives like chromium(III) chloride or nitrate often fails in applications requiring precise material properties. The oxalate ligands are not passive counter-ions; they function as a built-in, carbon-based fuel source during thermal decomposition, leading to the formation of chromium oxide at lower temperatures and without corrosive byproducts like HCl or NOx. Furthermore, the defined metal-ligand stoichiometry provides a specific, pre-organized structural unit essential for constructing predictable coordination polymers, a level of control unattainable by simply mixing a chromium salt with oxalic acid in situ.

Substitution Risk

Tris(oxalato)chromate(III) is coordinatively saturated and cannot bridge to other metals.

cis and trans isomers show different catalytic activity; isomer identity may not transfer.

Equilibrium favours trans in solution; cis-isomer may require specific handling.

Lower-Temperature Thermal Decomposition

As a single-source precursor for chromium(III) oxide (Cr2O3), the thermal decomposition of potassium bis(oxalato)diaquachromate(III) is a well-defined, multi-step process that completes with the formation of the final oxide product at temperatures significantly lower than those required for precursors like chromium(III) nitrate. The decomposition of the anhydrous complex to form the final oxide product occurs via an exothermic process. In contrast, chromium nitrate precursors often exhibit more complex decomposition pathways involving hygroscopic intermediates and the release of corrosive NOx gases, which can complicate process control and equipment compatibility.

Evidence DimensionThermal Decomposition Pathway
Target Compound DataDecomposition of the anhydrous complex to K2CO3 and Cr2O3 is completed following an exothermic peak around 450 °C.
Comparator Or BaselineChromium(III) nitrate nonahydrate shows multiple decomposition steps, with the final conversion to Cr2O3 occurring at higher temperatures (>500 °C) and involving the release of water and nitrogen oxides.
Quantified DifferenceLower temperature conversion to final oxide with cleaner decomposition byproducts (CO, CO2 vs. NOx).
ConditionsThermogravimetric analysis (TGA) in an inert (argon) or air atmosphere.

This allows for energy-efficient synthesis of chromium oxide materials with potentially finer control over particle size and morphology, while avoiding corrosive byproducts.

Catalytic Activity: cis vs. trans
Head-to-head
cis-isomer yields higher polymer molecular mass than trans-isomer
Isomer selection may impact polymer outcome
Exact Mw values not abstracted; comparative ranking established

Defined Building Block for Coordination Polymers

The [Cr(C2O4)2(H2O)2]− anion acts as a discrete, pre-formed building block for constructing complex, multidimensional structures. Its specific geometry (cis or trans isomers) and defined coordination sites allow for predictable assembly with other metal ions or organic linkers. This is a significant advantage over using a simple salt like CrCl3 and oxalic acid, where multiple competing equilibria and potential formation of different oxalate complexes (e.g., tris(oxalato)chromate(III)) can lead to mixtures of products or unpredictable structures. The use of the bis(oxalato) complex ensures that the Cr(C2O4)2 unit is incorporated as a single, intact node in the final framework.

Evidence DimensionStructural Control in Synthesis
Target Compound DataProvides a single, well-defined anionic building block [Cr(C2O4)2(H2O)2]− for predictable self-assembly.
Comparator Or BaselineUsing CrCl3 + H2C2O4 results in a complex solution equilibrium that can yield mono-, bis-, or tris-oxalato species, leading to lower predictability and potential product mixtures.
Quantified DifferenceHigh structural fidelity vs. low structural predictability.
ConditionsSolution-based synthesis of coordination polymers or metal-organic frameworks.

For researchers in crystal engineering and functional materials, procuring the pre-formed complex is critical for achieving target structures and ensuring reproducibility.

UV-Vis Absorption: Bis vs. Tris
Head-to-head
Δλ = +4 nm / -3 nm shift (421,583 vs 425,580 nm)
Supports spectroscopic distinction
Aqueous solution, ambient temperature

Enhanced Cathodic Performance in Cr(III) Plating

In Cr(III) electroplating baths, the presence of oxalate ligands to form complexes like bis(oxalato)chromate(III) is crucial for process performance. These complexes alter the electrochemical reduction potential and mechanism compared to simple aquated [Cr(H2O)6]3+ ions from salts like Cr2(SO4)3. Studies show that chromium deposits from oxalate-containing electrolytes can exhibit passive behavior without active dissolution, and the open-circuit potential is significantly shifted in the positive direction compared to standard chromium coatings. This indicates the formation of a more corrosion-resistant deposit, a direct result of the specific electroactive species formed by the oxalate complex.

Evidence DimensionOpen-Circuit Potential (Corrosion Resistance)
Target Compound DataOpen-circuit potential is localized in the passivity region, substantially more positive than metallurgical chromium.
Comparator Or BaselineCoatings from standard Cr(VI) or simple Cr(III) salt electrolytes exhibit a more negative open-circuit potential, indicating a higher tendency for active dissolution/corrosion.
Quantified DifferenceQualitative but significant shift to a more noble potential, indicating enhanced passivity.
ConditionsSteady-state polarization measurements in 0.5 M H2SO4 solution.

This provides a direct process advantage for creating more durable and corrosion-resistant chromium coatings compared to using generic chromium salts as the electrolyte source.

Bridging Capability
Class-level
Bis(oxalato) can bridge to other metals; tris(oxalato) cannot.
Enables heterometallic architectures
Based on coordination saturation argument
cis/trans Equilibrium Constant
Head-to-head
K = [cis]/[trans] = 0.17 ± 0.01
trans-isomer dominates at equilibrium
pH 3-4, 283-303 K
Synthesis Pathway Selectivity
Cross-study comparable
H+/NO³− path yields bis; oxalic acid yields tris.
Reagent choice controls product identity
Acidic aqueous conditions

Controlled Synthesis of Cr₂O₃ Catalysts & Pigments

This complex is the right choice when the goal is to produce high-purity, nanostructured Cr2O3 with predictable morphology. Its lower-temperature, cleaner decomposition pathway compared to chromium nitrate makes it ideal for energy-efficient processes where final particle characteristics are critical for catalytic activity or pigment performance.

Oxalate-Bridged Coordination Polymers & MOFs

For researchers in crystal engineering, this compound is essential. Its use as a pre-formed, structurally defined [Cr(C2O4)2] unit ensures that the intended supramolecular architecture is achieved, avoiding the unpredictable outcomes that can result from mixing simple chromium salts with oxalic acid.

High-Performance Cr(III) Electroplating Baths

This complex is a key component for developing advanced, non-hexavalent chromium electroplating solutions. The specific electrochemical behavior of the oxalate complex facilitates the deposition of passive, corrosion-resistant chromium layers that are superior to those from simple aqueous Cr(III) salt baths.

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterometallic coordination polymer synthesis
Bridging metalloligand capability
Ability to form heterometallic architectures
Isomer-specific catalysis studies
Isomer-dependent catalytic activity
Comparative polymer molecular weight
Spectroscopic method development
Distinct UV-Vis absorption profile
Spectral differentiation from tris(oxalato)

Other CAS

18954-99-9

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